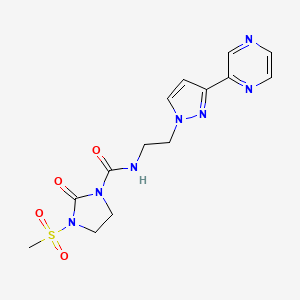
methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate, is a complex molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described can offer insights into its potential synthesis and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction between methyl-4-formylbenzoate and phenylhydrazine . Similarly, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate is achieved through acyl chlorination, condensation, and cyclization reactions . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate sulfur-containing reagents and imidazole derivatives.
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using spectroscopic techniques such as IR, NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations can also provide insights into the optimized molecular structure and vibrational frequencies . For the compound , similar analytical and computational techniques would likely be employed to confirm its structure and to understand its electronic properties.
Chemical Reactions Analysis
The reactivity of a compound can be influenced by its functional groups and molecular framework. The title compound from paper has been studied for its global chemical reactivity descriptors, which can predict how it might behave in various chemical reactions. The compound's energetic behavior in different solvent media has also been examined . For the target compound, its reactivity could be influenced by the presence of the imidazole ring, the chlorobenzyl group, and the thioacetamido linkage, which may undergo various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are crucial for its practical applications. The thermodynamic properties and non-linear optical (NLO) properties of compounds can be studied to understand their behavior under different conditions . The chlorination products of methyl 4-amino-2-hydroxy-benzoate have been investigated, revealing insights into the reactivity and potential applications of chlorinated aromatic esters . These findings could provide a foundation for predicting the properties of the target compound, which also contains a chlorinated aromatic moiety.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown the synthesis of new benzimidazole-thiazole derivatives with promising anticancer activity. These compounds, related to the specified chemical structure, were tested against HepG2 and PC12 cancer cell lines, demonstrating significant cytotoxic effects (Nofal et al., 2014).
High-Performance Polymer Development
A novel compound was designed and synthesized for the preparation of AB-type monomers used in high-performance polymers. This compound demonstrates the versatility of such chemical structures in creating materials with enhanced properties (Zhang Qinglon, 2014).
Regulation of Aromatic Acid Degradation
Studies on Pseudomonas putida have revealed that compounds similar to the specified chemical structure play a role in the degradation of aromatic acids, highlighting their importance in microbial metabolism and potential applications in bioremediation (Cowles et al., 2000).
Synthesis Methodologies
Research into iron-catalyzed benzylation of 1,3-dicarbonyl compounds provides insights into the synthesis of benzylated products, demonstrating the applicability of related compounds in organic synthesis (Kischel et al., 2007).
Sensor Development
Studies have developed selective and colorimetric fluoride chemosensors incorporating phenol hydroxyl and 1,3,4-oxadiazole groups, showcasing the potential of similar compounds in analytical chemistry for detecting specific anions (Ma et al., 2013).
Antimicrobial Activity
Imidazole derivatives targeting the dihydropteroate synthase enzyme have been synthesized, exhibiting significant antibacterial activity against various bacterial strains, including resistant strains. This highlights the role of such chemical structures in developing new antimicrobial agents (Daraji et al., 2021).
Eigenschaften
IUPAC Name |
methyl 4-[[2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-20(28)15-4-8-17(9-5-15)24-19(27)13-30-21-23-10-18(12-26)25(21)11-14-2-6-16(22)7-3-14/h2-10,26H,11-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQKAMYFEVJVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2524635.png)
![3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2524636.png)

![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)
![4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2524640.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524641.png)
![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2524642.png)

![2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2524646.png)
